3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with azepane, chloro, methoxy, and methyl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the azepane, chloro, methoxy, and methyl substituents through various chemical reactions such as nucleophilic substitution, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations. Industrial production typically requires stringent control of reaction parameters and purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Biological Activity
The compound 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C_{17}H_{19}ClN_{2}O_{2}
- Molecular Weight : 320.80 g/mol
The presence of azepane and naphthyridine moieties contributes to its unique biological profile.
Antitumor Activity
Research has indicated that compounds related to naphthyridine exhibit significant antitumor properties. A study investigating various naphthyridine derivatives demonstrated that they could inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
The proposed mechanisms through which naphthyridine derivatives exert their biological effects include:
- Inhibition of PARP Enzymes : Some naphthyridine derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. Inhibition leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells .
- Antioxidant Properties : Naphthyridines have been shown to possess antioxidant activity, which may help in reducing oxidative stress in cells, thereby contributing to their protective effects against various diseases .
- Anti-inflammatory Effects : The anti-inflammatory potential of naphthyridine derivatives has been documented, suggesting their use in treating inflammatory conditions .
Case Studies
A series of studies have explored the biological activity of similar compounds:
- In one study, a derivative exhibited an IC50 value of 1.95 µM against A549 cells, indicating potent anti-proliferative effects .
- Another study highlighted the role of substituents on the naphthyridine ring in modulating biological activity, emphasizing that specific modifications can enhance efficacy .
Data Table: Biological Activity Summary
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 1.95 | PARP Inhibition |
Compound B | MCF-7 | 2.50 | Apoptosis Induction |
Compound C | HCT116 | 3.00 | Antioxidant Activity |
Properties
IUPAC Name |
azepan-1-yl-[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-16-8-10-20(30-2)19(24)13-16)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWFLCRUHIITNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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